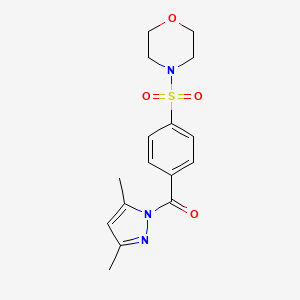

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-12-11-13(2)19(17-12)16(20)14-3-5-15(6-4-14)24(21,22)18-7-9-23-10-8-18/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEIHLNJVCMPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the morpholinosulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the synthesis of complex organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular processes such as proliferation and differentiation. This inhibition is particularly relevant in the context of cancer treatment, where overactive kinases contribute to tumor growth and survival .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Methanone Derivatives

Key Observations :

- The morpholinosulfonyl group in the target compound distinguishes it from halogenated (e.g., chloro, fluoro) or alkyl/aryl-substituted analogs. This group enhances solubility in polar solvents compared to purely hydrophobic derivatives like quinoline-containing methanones .

- Biological Activity : Diazenyl-substituted analogs (e.g., Compound 22 ) exhibit superior antimicrobial activity, suggesting that substituent polarity and hydrogen-bonding capacity (e.g., sulfonyl vs. diazenyl) critically influence bioactivity.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Key Observations :

- Solubility: The target compound’s morpholinosulfonyl group likely improves aqueous solubility compared to brominated or fluorinated derivatives (e.g., ), which rely on halogen bonding for crystallinity.

- Thermal Stability: Melting points for triazolothiadiazine derivatives (e.g., 5i: 196–198°C ) suggest higher stability than simpler pyrazolyl methanones, possibly due to fused heterocyclic systems.

Biological Activity

(3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic compound that belongs to the pyrazole class of organic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is C16H19N3O4S. The presence of the morpholinosulfonyl group enhances its solubility and biological activity compared to other pyrazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O4S |

| Molecular Weight | 353.40 g/mol |

| CAS Number | 484049-12-9 |

| Synonyms | 3,5-dimethylpyrazole derivative |

The mechanism by which (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone exerts its biological effects is primarily through enzyme inhibition and interaction with specific biological targets. For instance, it may inhibit enzymes involved in inflammatory pathways or microbial growth.

Antimicrobial Activity

Research has shown that compounds similar to (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone exhibit significant antimicrobial properties. In vitro studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of various bacteria and fungi.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4f | Candida albicans | 62.5 µg/mL |

| 4g | Saccharomyces cerevisiae | 31.25 µg/mL |

| 3a | Escherichia coli | 125 µg/mL |

In a study evaluating various pyrazole derivatives, compounds containing the sulfonamide moiety exhibited enhanced antimicrobial activity compared to those without it . The synergistic effect between the pyrazole and sulfonamide pharmacophores was noted as a significant contributor to this enhanced activity.

Antioxidant Activity

The antioxidant potential of (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone has also been investigated. In vitro assays demonstrated that certain derivatives showed considerable antioxidant activity when compared to standard antioxidants like butylhydroxytoluene (BHT).

| Compound | Antioxidant Activity (IC50) |

|---|---|

| 3a | 50 µg/mL |

| 4f | 45 µg/mL |

| 4g | 60 µg/mL |

Case Studies

A crystallographic study highlighted the structural characteristics of similar pyrazole-sulfonamide compounds and their biological assessments. The study found that several derivatives displayed promising antimicrobial and antioxidant activities, indicating potential for therapeutic applications .

Another research effort focused on the synthesis of various pyrazole derivatives and their evaluation against pathogenic microorganisms. The results indicated that specific modifications in the structure led to improved bioactivity profiles, particularly against resistant strains .

Q & A

Basic Question: What are the established synthetic routes for synthesizing (3,5-dimethyl-1H-pyrazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrazole-derived methanones typically involves coupling a pyrazole moiety with a sulfonylated aromatic carbonyl group. A common approach includes:

- Stepwise sulfonylation : Introducing the morpholinosulfonyl group to the phenyl ring via sulfonation with morpholine and sulfur trioxide derivatives, followed by coupling with 3,5-dimethyl-1H-pyrazole under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Reaction temperature (0–20°C), solvent polarity, and stoichiometric ratios of reagents (e.g., triethylamine as a base) are critical for minimizing side reactions. For example, dichloromethane at low temperatures reduces hydrolysis of sulfonyl intermediates .

- Purification : Recrystallization from ethanol or methanol is effective for isolating high-purity crystals, as demonstrated in analogous compounds .

Basic Question: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

Key characterization methods include:

- FTIR : Identification of sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) stretching vibrations .

- NMR :

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .

Advanced Question: How can crystallographic data (e.g., SHELX refinement) resolve discrepancies in hydrogen bonding and molecular conformation for this compound?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL) is critical for resolving structural ambiguities:

- Hydrogen Bonding : O–H···N or C–H···O interactions stabilize crystal packing. For example, in analogous pyrazole derivatives, hydrogen bonds between hydroxyl groups and pyrazole nitrogen atoms were refined using difference Fourier maps .

- Torsional Angles : Dihedral angles between the pyrazole ring and sulfonylated phenyl group (typically 15–50°) influence molecular planarity and packing efficiency .

- Challenges : High displacement parameters for flexible morpholinosulfonyl groups may require constrained refinement or disorder modeling .

Advanced Question: What methodological frameworks are used to evaluate the antimicrobial and antibiofilm activities of this compound?

Answer:

- Antimicrobial Assays :

- Mechanistic Insights :

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

- Substituent Effects :

- Comparative Analysis :

Advanced Question: What computational strategies are employed to model the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite for predicting binding affinities to targets like bacterial topoisomerases or fungal lanosterol demethylase .

- MD Simulations : GROMACS for analyzing stability of ligand-target complexes over nanosecond timescales, focusing on key residues (e.g., Ser108 in C. albicans CYP51) .

- QM/MM Studies : Hybrid quantum mechanics/molecular mechanics to elucidate electron transfer mechanisms in sulfonamide-mediated inhibition .

Advanced Question: How do solvent polarity and reaction time influence the regioselectivity of pyrazole derivatization in related compounds?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrazole 1-position, while nonpolar solvents (e.g., xylene) may promote alternative pathways via radical intermediates .

- Reaction Time : Extended reflux (25–30 hours) in xylene improves yields for multi-step derivatizations, as seen in triazolothiadiazine syntheses .

- Contradictions : Shorter reaction times in dichloromethane (1–2 hours) reduce side-product formation in sulfonamide couplings .

Advanced Question: What are the challenges in refining crystallographic data for sulfonamide-containing compounds, and how are they addressed?

Answer:

- Disorder Modeling : Flexible sulfonyl-morpholine groups often exhibit rotational disorder. Partial occupancy refinement or splitting into multiple conformers resolves this .

- Hydrogen Atom Placement : Riding models (e.g., SHELXL’s AFIX command) approximate positions for methyl and hydroxyl hydrogens, while freely refining acidic protons (e.g., O–H) improves accuracy .

- Validation Tools : R1/wR2 residuals and Hirshfeld surface analysis ensure data reliability, particularly for weak diffractors like sulfur atoms .

Advanced Question: How does the electronic nature of substituents impact the compound’s UV-mediated DNA cleavage activity?

Answer:

- Electron-Withdrawing Groups : Nitro or sulfonyl groups enhance photoactivity by stabilizing charge-transfer states, promoting DNA strand breaks via radical oxygen species .

- Methoxy Substitutents : Electron-donating groups reduce oxidative cleavage efficiency but improve solubility for in vitro assays .

- Quantitative Analysis : UV-Vis spectroscopy (λmax ~300–350 nm) correlates substituent effects with π→π* transition energies .

Advanced Question: What in vitro and in vivo models are appropriate for assessing this compound’s therapeutic potential against resistant pathogens?

Answer:

- In Vitro :

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.